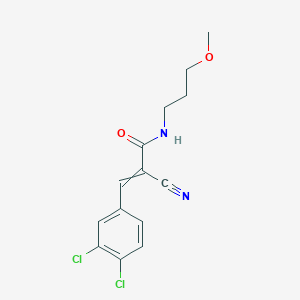
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body. This compound has shown promising results in preclinical studies for the treatment of various diseases, including pain, inflammation, and anxiety.
Mecanismo De Acción
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide works by inhibiting the enzyme 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have analgesic and anti-inflammatory effects. By inhibiting 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide, 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting that it has anti-inflammatory effects. Additionally, it has been found to reduce the levels of pain-related molecules in animal models of pain, suggesting that it has analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide in lab experiments is its potency as an inhibitor of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity. However, one limitation of using this compound is that it may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide. One area of research is the development of more potent and selective 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide inhibitors. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in humans. Finally, there is a need for studies to investigate the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide involves the reaction of 3,4-dichloroaniline with 3-methoxypropylamine to form the intermediate 3,4-dichloro-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acrylonitrile in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been found to have anxiolytic effects in preclinical models of anxiety.
Propiedades
IUPAC Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-20-6-2-5-18-14(19)11(9-17)7-10-3-4-12(15)13(16)8-10/h3-4,7-8H,2,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMAZRWXNSVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,4-dichlorophenyl)-N-(3-methoxypropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

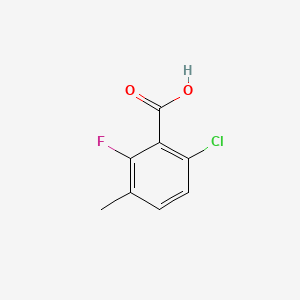

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)
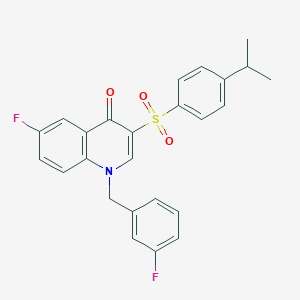
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)

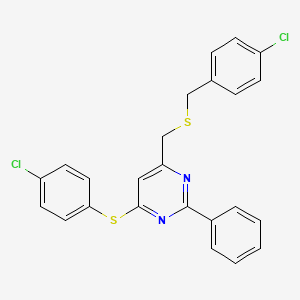
![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
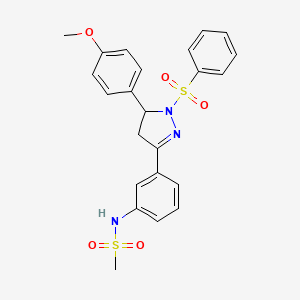
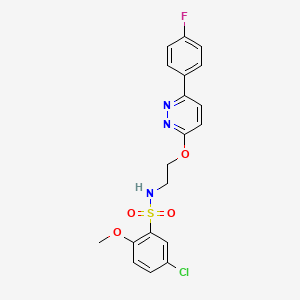
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)
![N-(4-Methylsulfonylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2476809.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)